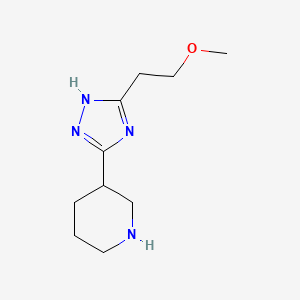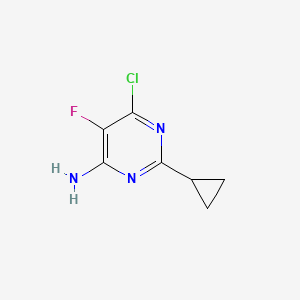
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine is represented by the formula C₇H₈ClFN₄. The compound is a pyrimidine derivative and a part of the class of aminopyrimidines.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis of Kinase Inhibitors : A study outlines the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, potentially serving as kinase inhibitors. This process involves regioselective substitution and preparation of amides, showcasing the chemical versatility of fluoro-pyrimidines (Wada et al., 2012).
Amination Reactions with Halogenoaza-Aromatics : Research on amination of halogenoaza-aromatic compounds like 4-chloro-2,6-diphenylpyrimidine reveals insights into chemical reactions and synthetic methods, which could be applicable to similar fluoro-pyrimidine derivatives (Valk, Plas, & Bode, 2010).
Biological and Pharmacological Applications
Preparation of Deoxycytidine Kinase Inhibitors : A study describes the practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, key in developing deoxycytidine kinase (dCK) inhibitors, demonstrating the role of fluoropyrimidines in medicinal chemistry (Zhang et al., 2009).
Anticancer Agent Development : Another research focuses on the synthesis of triazolopyrimidines as anticancer agents, where fluoro-pyrimidine structures play a crucial role in developing novel therapeutics (Zhang et al., 2007).
Anti-HIV-1 Evaluation : Novel MC-1220 analogs, synthesized using fluoro-pyrimidine derivatives, show promise in HIV-1 inhibition. This exemplifies the compound's potential in antiviral drug development (Loksha et al., 2016).
Antibacterial Property Exploration : The study of new 8-nitrofluoroquinolone derivatives, incorporating fluoro-pyrimidine structures, reveals significant antibacterial activities. This highlights the compound's use in developing new antibacterial agents (Al-Hiari et al., 2007).
Structural and Computational Analysis
Crystal and Molecular Structures : Investigations into the crystal and molecular structures of related pyrimidine compounds provide valuable insights into the physical and chemical properties that could be relevant for 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine (Odell et al., 2007).
Molecular Docking Studies : Computational studies, such as DFT and molecular docking, offer deep understanding of the structural characteristics and potential biological interactions of similar fluoro-pyrimidine compounds (Aayisha et al., 2019).
Safety and Hazards
The safety and hazards associated with 6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine are not fully detailed in the search results. One source mentions hazard statements H302-H315-H319-H332-H335 , but does not provide further details. It is recommended to consult the material safety data sheet (MSDS) for comprehensive safety and hazard information.
Propriétés
IUPAC Name |
6-chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-4(9)6(10)12-7(11-5)3-1-2-3/h3H,1-2H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYSFBRZZUPNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601229271 | |
| Record name | 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-cyclopropyl-5-fluoropyrimidin-4-amine | |
CAS RN |
1311275-34-9 | |
| Record name | 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 6-chloro-2-cyclopropyl-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601229271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B1426658.png)
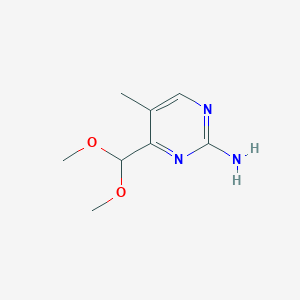
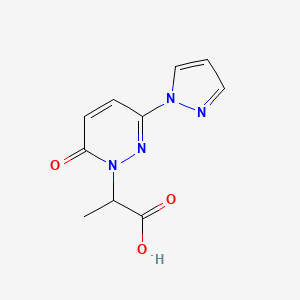


![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426670.png)
![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
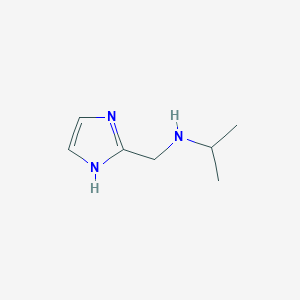
![2-[(2,4-Dimethylphenyl)amino]butanohydrazide](/img/structure/B1426677.png)
![1-[4-(Piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B1426679.png)
